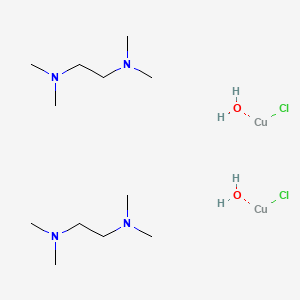
Cu-TMEDA catalyst
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cu-TMEDA catalyst, also known as Di-μ-hydroxo-bis [(N,N,N′.N′-tetramethylethylenediamine)copper (II)] chloride, is a copper catalyst with the empirical formula C12H34Cl2Cu2N4O2 . It is a dark purple powder and is used in various chemical reactions such as asymmetric conjugate addition reactions, 1,3-dipolar cycloaddition of pyrazolidinone-based dipoles to terminal alkynes (precatalyst), oxidative N-arylation of imidazoles .
Synthesis Analysis
Cu-TMEDA catalyst has been employed in the synthesis of imides through aerobic oxidative acylation of amides with alcohols . It has also been used in the homocoupling reaction of terminal acetylenes .Molecular Structure Analysis
The Cu-TMEDA catalyst has a square planar structure with the Cu2+ ions sharing oxygen . Each Cu2+ ion has 3d9 S=1/2 for the nine d electrons of Cu2+ in a square‐planar field .Chemical Reactions Analysis
Cu-TMEDA catalyst has been used in various chemical reactions. It is a highly efficient and accessible catalyst of Sandmeyer reaction . It has also been used in the coupling of various terminal alkynes with acid chlorides to afford the corresponding ynones .Physical And Chemical Properties Analysis
Cu-TMEDA catalyst is a dark purple powder . It has a melting point of 131-132 °C . It is soluble in water .Applications De Recherche Scientifique
Catalysis in Synthesis Reactions : The Cu-TMEDA catalyst has been found to be highly efficient in synthesis reactions. For example, a study demonstrates its use in the synthesis of unsymmetrical 1,3-diynes via Glaser heterocoupling reactions without external additives, showcasing its high catalytic activity and selectivity (Zheng, Bai, Li, & Gu, 2022).
Catalytic Properties in Oxidation Reactions : Cu-TMEDA complexes have been investigated for their role in the oxidation of alcohols. For instance, their catalytic properties were explored in the oxidation of veratryl alcohol with molecular oxygen in alkaline aqueous solutions (Lahtinen, Lankinen, Leskelä, & Repo, 2005).
Use in Homogeneous Copper Catalysts : Cu-TMEDA has been part of a study for evaluating the catalytic activities of homogeneous copper complexes in aqueous solutions, particularly for the oxidation of benzylic alcohols (Lahtinen, Korpi, Haavisto, Leskelä, & Repo, 2004).
Applications in Aerobic Oxidation : Cu-TMEDA catalysts have been used for the direct synthesis of nitriles by aerobic oxidation of primary amines under mild conditions, showing their versatility in different chemical reactions (Ma, Xu, Xiao, Su, Liu, & Qing, 2017).
Electrochemical CO2 Reduction : In the context of environmental applications, Cu-TMEDA catalysts have been implicated in electrochemical CO2 reduction, highlighting their potential in sustainable chemical processes (Nitopi et al., 2019).
Reduction of Cu(II) to Cu(I) : A study provided evidence for the reduction of Cu(II) to Cu(I) by alkynes in the presence of TMEDA, revealing the dual role of TMEDA as both ligand and base (Zhang, Yi, Zhang, Deng, Bai, Zhang, Miller, Kropf, Bunel, & Lei, 2014).
Mécanisme D'action
Target of Action
The primary targets of the Copper-Tetramethylethylenediamine (Cu-TMEDA) catalyst are various organic compounds, including alcohols, amides, and alkynes . The Cu-TMEDA catalyst plays a crucial role in facilitating chemical reactions involving these compounds, leading to the formation of new products .
Mode of Action
The Cu-TMEDA catalyst operates through a series of sequential reactions. For instance, in the aerobic oxidative acylation of amides with alcohols, the Cu-TMEDA catalyst first facilitates the aerobic oxidation of alcohols to aldehydes. The amides then undergo nucleophilic addition to the aldehydes, forming hemiamidal intermediates. Finally, the Cu-TMEDA catalyst aids in the aerobic oxidation of these intermediates to produce the corresponding imides .
Biochemical Pathways
The Cu-TMEDA catalyst affects several biochemical pathways. It is involved in asymmetric conjugate addition reactions, 1,3-dipolar cycloaddition of pyrazolidinone-based dipoles to terminal alkynes, oxidative N-arylation of imidazoles, oxidative coupling copolymerization, and tandem phosphorous-carbon bond formation-oxyfunctionalization reactions . These reactions lead to the formation of various structurally diverse compounds, which can have significant downstream effects in biochemical systems .
Pharmacokinetics
The catalyst’s effectiveness and efficiency in facilitating various reactions suggest that it may have high reactivity and stability under the appropriate conditions .
Result of Action
The action of the Cu-TMEDA catalyst results in the transformation of various organic compounds into new products. For example, it can facilitate the conversion of alcohols and amides into imides . This transformation involves the formation of intermediate compounds and the oxidation of certain groups within the reactants .
Action Environment
The efficacy and stability of the Cu-TMEDA catalyst can be influenced by various environmental factors. For instance, the catalyst’s activity can be affected by the presence of oxygen, as seen in the aerobic oxidative acylation of amides with alcohols . Additionally, the catalyst’s performance can be influenced by the nature of the reactants and the conditions under which the reaction takes place .
Orientations Futures
Cu-based catalysts, including Cu-TMEDA, have emerged as promising candidates for electrocatalytic CO2 reduction (ECR), particularly in producing multi-carbon products that hold substantial value in modern industries . The formation of multi-carbon products involves a range of transient intermediates, the behaviour of which critically influences the reaction pathway and product distribution .
Propriétés
IUPAC Name |
chlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+1;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXKYYDFGPZSOZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.CN(C)CCN(C)C.O.O.Cl[Cu].Cl[Cu] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl2Cu2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

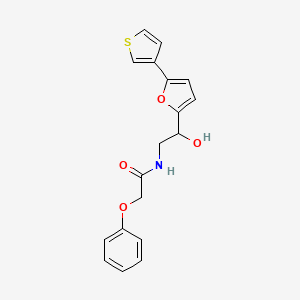
![6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2707966.png)
![ethyl 2-({[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2707967.png)
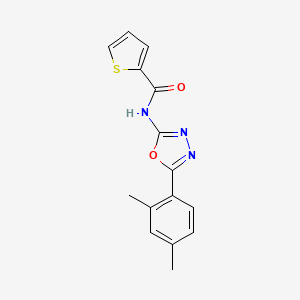

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2707973.png)
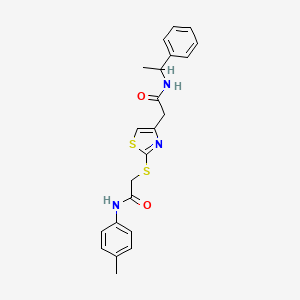

![2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2707980.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2707981.png)
![(r)-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine](/img/structure/B2707982.png)
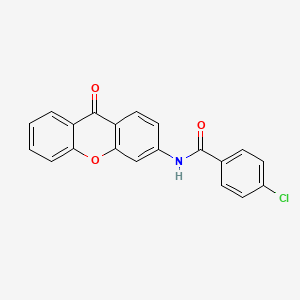

![(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2707985.png)